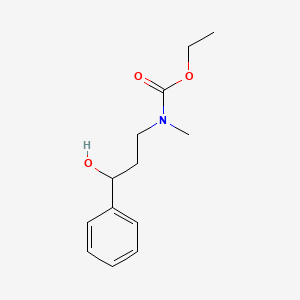

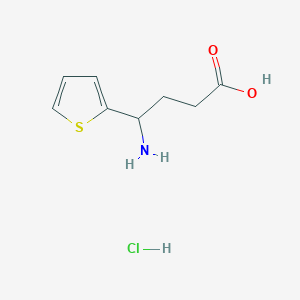

![molecular formula C20H15NO2S B2891255 N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-32-2](/img/structure/B2891255.png)

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is a nitrogen-substituted alkyne that is a highly reactive building block. It has been used for the design of a wide number of transformations and is a precursor of highly reactive keteniminium ions. It is also a useful reagent for asymmetric synthesis .

Synthesis Analysis

The synthesis of “N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” involves the use of 4-methylbenzenesulfonyliodide in all reactions. The formation of the compound can be inhibited by carefully monitoring the reaction time .Molecular Structure Analysis

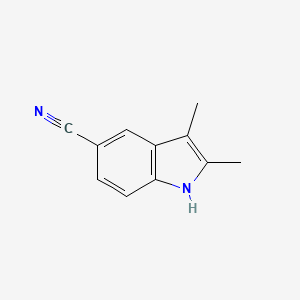

The molecular formula of “N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is C20H15NO2S. The InChI code is 1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H .Chemical Reactions Analysis

The chemical reactions involving “N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” are typically photoinduced. The compound is used in reactions under irradiation with a 40W Kessil blue LED lamp. The intensity of the blue light used is 50% .Aplicaciones Científicas De Investigación

Synthesis of N-Heterocyclic Compounds

This compound is utilized in the synthesis of various N-heterocyclic compounds , which are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The electron-withdrawing sulfonamide group stabilizes the alkyne moiety, facilitating regio- and chemoselective transformations .

Photoinduced Structural Reshuffling

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide: undergoes photoinduced structural reshuffling under blue LED light. This process allows for the generation of chalcogen-substituted indole derivatives, which are challenging to synthesize through conventional methods .

Radical Chemistry

The radical chemistry of ynamides, such as N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide , has been explored for constructing various complex molecules. The compound’s structure enables selective bond fission and formation of new bonds without the need for photocatalysts or metals .

Drug-Resistant Cancer Research

Research has been conducted on derivatives of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide for their potential as microtubule-targeting agents in drug-resistant cancer cells, displaying HDAC inhibitory response .

Mecanismo De Acción

Target of Action

It is known that nitrogen-substituted alkynes, like this compound, are highly reactive building blocks used in various transformations .

Mode of Action

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a precursor of highly reactive keteniminium ions . These ions are known to play a crucial role in various chemical reactions, particularly in asymmetric synthesis .

Biochemical Pathways

The compound is involved in the oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides . This process is facilitated by dimethyl sulfoxide (DMSO) acting as both an oxidant and solvent . DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums, triggering the reaction .

Result of Action

The oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides results in the formation of biologically active molecules . These molecules have widespread applications in organic synthesis .

Action Environment

The action of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is influenced by several environmental factors. For instance, the reaction conditions, such as the solvent used and the presence of light, can significantly affect the compound’s action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSZDJUYPVZWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

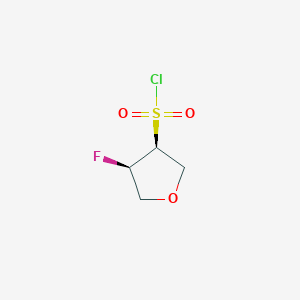

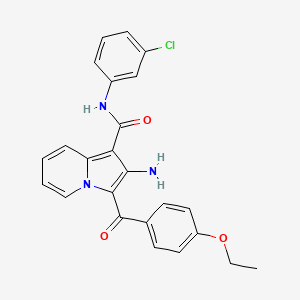

![Ethyl 4-[[2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2891173.png)

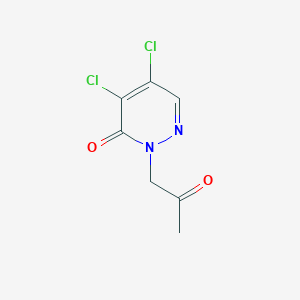

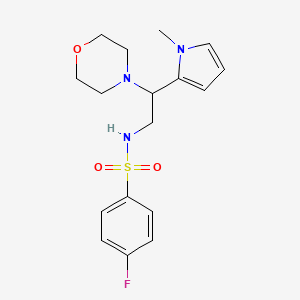

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2891174.png)

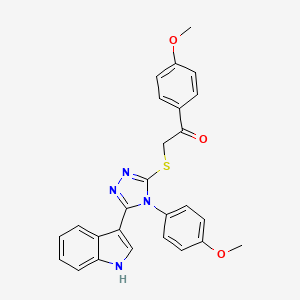

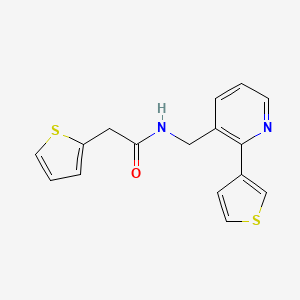

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![4-methoxy-N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2891190.png)